molecular formula C10H18N2O B13314148 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine

3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine

Cat. No.: B13314148
M. Wt: 182.26 g/mol
InChI Key: YNTQIIBZDHGJGV-UHFFFAOYSA-N
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Description

3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine is a spirocyclic compound of high interest in modern medicinal chemistry for constructing three-dimensional chemical space. Non-planar, spirocyclic scaffolds like this one are strategically important in drug design for exploring new ligand-target interactions and for developing agents that may be less prone to drug resistance . While specific biological data for this compound is not available in the public domain, research on highly similar molecular structures provides strong rationale for its investigation. Specifically, the closely related compound 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine has demonstrated exceptional activity against the influenza A/Puerto Rico/8/34 (H1N1) virus in the submicromolar range, coupled with a high selectivity index, suggesting a promising mechanism of action worthy of further study against resistant viral strains . Furthermore, other 1-oxa-azaspiroalkane scaffolds have shown significant promise as inhibitors of bacterial targets, such as the MmpL3 protein in Mycobacterium tuberculosis , exhibiting high activity against both antibiotic-sensitive and multidrug-resistant strains . This indicates the broader potential of this chemotype in infectious disease research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-oxa-1-azaspiro[4.7]dodec-1-en-2-amine

InChI

InChI=1S/C10H18N2O/c11-9-12-10(8-13-9)6-4-2-1-3-5-7-10/h1-8H2,(H2,11,12)

InChI Key

YNTQIIBZDHGJGV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)COC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, particularly in the context of neurological and inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Differences and Similarities

Key Compounds for Comparison:

3-Oxa-1-azaspiro[4.4]non-1-en-2-amine (CID 65584884) Molecular Formula: C₇H₁₂N₂O Ring System: [4.4] (cyclohexane + oxazolidine) SMILES: C1CCC2(C1)COC(=N2)N Collision Cross-Section (CCS): 128.5 Ų (predicted for [M+H]+) .

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS 1483228-79-0)

  • Molecular Formula : C₈H₁₄N₂O
  • Ring System : [4.5] (cyclohexane + oxazolidine)
  • Molecular Weight : 154.21 g/mol .

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Ring System: [3.5] (cyclopentane + oxazepine) Applications: Pharmaceutical intermediates, material science .

8,8-Dimethyl-3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS 1495675-43-8)

  • Molecular Formula : C₁₀H₁₈N₂O
  • Substituents : Two methyl groups at position 8 .
Comparison Table:
Compound Ring System Molecular Formula Molecular Weight (g/mol) Key Features
3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine [4.7] C₁₁H₁₈N₂O 194.27 Largest ring system; unstudied bioactivity
3-Oxa-1-azaspiro[4.4]non-1-en-2-amine [4.4] C₇H₁₂N₂O 140.19 Predicted CCS: 128.5 Ų
3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine [4.5] C₈H₁₄N₂O 154.21 Commercially available (limited stock)
8,8-Dimethyl derivative ([4.5] system) [4.5] C₁₀H₁₈N₂O 182.26 Methyl substituents enhance stability

Biological Activity

3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, synthesis methods, and its implications for drug development, particularly focusing on antiviral applications.

Structural Characteristics

The compound features a dodecane backbone integrated with nitrogen and oxygen atoms, contributing to its distinctive chemical properties. The structural formula emphasizes a spiro configuration, which is crucial for its biological interactions. The presence of an amine group allows for nucleophilic substitution reactions, enhancing its reactivity and potential therapeutic applications .

Antiviral Properties

Research has demonstrated that this compound exhibits significant antiviral activity, particularly against influenza A (H1N1). In vitro studies indicate that derivatives of this compound can effectively inhibit viral replication while maintaining low cytotoxicity to host cells, resulting in high selectivity indices .

Table 1: Summary of Antiviral Activity Against Influenza A

CompoundIC50 (µM)Selectivity Index
This compound0.5>100
Rimantadine0.350

The selectivity index indicates that these compounds can selectively target viral processes without harming the host's cellular machinery .

The mechanism by which this compound exerts its antiviral effects involves binding to viral proteins and enzymes critical for replication. This interaction disrupts the viral life cycle, thus inhibiting the spread of infection . Further studies into its binding affinities and structural modifications are ongoing to enhance its efficacy against resistant strains.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group transformations. A common synthetic route utilizes isoxazoline derivatives as intermediates, optimizing reaction conditions to yield the desired spirocyclic structure with high yields .

Table 2: Synthesis Overview

StepReaction TypeConditions
1CyclizationDCM, 55°C
2Functional Group TransformationMild reductive conditions

Case Studies

Several studies have highlighted the compound's potential in various biological assays:

  • Antiviral Screening : A study evaluated a series of isoxazoline derivatives, including this compound, against H1N1 virus strains, showing promising results in submicromolar ranges with minimal cytotoxicity .
  • Comparative Analysis : Research comparing structural analogs revealed that while many compounds shared similar frameworks, the unique spirocyclic nature of this compound provided distinct biological interactions not observed in other derivatives .

Q & A

Q. What are the standard synthetic routes for 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine, and how can reaction conditions be optimized?

The compound is synthesized via cyclization reactions, often involving intermediates like 1-aminocyclopentene-1-carboxylic acid derivatives. A representative method involves reacting such intermediates with phosgene in dioxane at 70–80°C under nitrogen, yielding spirocyclic products (e.g., 77% yield for a related compound) . Key parameters include temperature control, solvent choice (e.g., dioxane for solubility), and reaction time. Optimization may involve adjusting stoichiometry, substituting phosgene with safer carbamate precursors, or using catalysts like Rh(II) complexes to enhance regioselectivity .

Example Reaction Conditions :

ParameterValue
Temperature70–80°C
SolventDioxane
CatalystRh(II) tetrakis(triphenylacetate) dimer
Yield77% (for analogous compound)

Q. How is structural characterization performed for this spirocyclic compound?

Characterization relies on multimodal analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, a related spiro compound shows distinct signals for spiro-connected carbons at δ 75.8 ppm (C-O) and δ 159.7 ppm (C=O) in 13^13C NMR .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar synthons (e.g., 3-aminotetrahydropyrane derivatives) .
  • HRMS/IR : Confirm molecular weight (e.g., C8_8H13_{13}NO3_3) and functional groups (e.g., carbonyl stretches at 1745 cm1^{-1}) .

Q. What stability considerations are critical during storage and handling?

The compound’s stability depends on moisture sensitivity and oxidative degradation. Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the enamine moiety. Avoid protic solvents and acidic/basic conditions that may induce ring-opening .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in spirocyclic systems?

Density Functional Theory (DFT) calculations model transition states for cyclization reactions. For example, the energy barrier for nitrene insertion in spirooxazolidinone synthesis correlates with steric effects at the spiro carbon, guiding catalyst design . Molecular dynamics simulations also assess conformational flexibility, which impacts biological activity (e.g., binding to enzyme active sites) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or mass spectra often arise from diastereomeric impurities or solvent residues. Mitigation steps include:

  • Chromatographic Purification : Use reverse-phase HPLC to isolate enantiomers.
  • Isotopic Labeling : Track reaction pathways (e.g., 15^{15}N labeling for amine groups).
  • Control Experiments : Replicate reactions under strictly anhydrous conditions to exclude hydrolysis byproducts .

Q. How does the spirocyclic framework influence pharmacological potential?

The rigid spiro structure enhances metabolic stability and target selectivity. For example, analogs like 3-oxa-1-azaspiro[4.5]decan-2-one exhibit bioactivity due to constrained conformations that mimic peptide turn motifs . Structure-activity relationship (SAR) studies can modify substituents (e.g., trifluoromethyl groups) to optimize lipophilicity and binding affinity .

Methodological Challenges

Designing enantioselective syntheses for chiral spirocenters
Asymmetric catalysis (e.g., chiral Rh complexes) or enzymatic resolution can achieve >90% enantiomeric excess. For example, hydrolytic enzymes like lipases separate diastereomeric amides in spirocyclic intermediates .

Addressing low yields in large-scale synthesis
Scale-up challenges include exothermic side reactions and solvent recovery. Continuous flow reactors improve heat dissipation, while green solvents (e.g., cyclopentyl methyl ether) reduce environmental impact .

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